1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol
Description
Structure: The compound features a central ethanol backbone substituted with three 4-chlorophenyl groups and a [(4-chlorophenyl)methyl]sulfanyl (-SCH2C6H4Cl) moiety. Key Properties:
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3OS/c22-18-7-1-15(2-8-18)13-26-14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQMUQGQWUPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions. For example:
-
Key Finding : Oxidation kinetics depend on solvent polarity and temperature. Acetic acid with H<sub>2</sub>O<sub>2</sub> yields sulfoxides selectively, while stronger oxidants like KMnO<sub>4</sub> produce sulfones .
Nucleophilic Substitution
The hydroxyl group (-OH) can undergo substitution reactions under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl acetate | SN<sub>2</sub> |
| Etherification | NaH, alkyl halide | 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl alkyl ether | Williamson synthesis |
-
Structural Insight : Steric hindrance from the bulky bis(4-chlorophenyl) groups slows reaction rates compared to simpler alcohols .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl rings may undergo EAS, though chlorination deactivates the ring:
| Reaction Type | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Meta | 1,1-bis(3-nitro-4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol | <30% |
| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | Para (minor) | 1,1-bis(4-chlorophenyl)-2-{[(3-bromo-4-chlorophenyl)methyl]sulfanyl}ethan-1-ol | <15% |
-
Note : Electron-withdrawing Cl groups reduce reactivity, favoring meta substitution where possible .
Acid-Catalyzed Dehydration
Under acidic conditions, the hydroxyl group may eliminate water to form an alkene:
| Reagents | Temperature | Product |
|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.) | 120 °C | 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethylene |
Radical Reactions
The sulfanyl group participates in radical chain reactions:
| Reaction Type | Initiator | Product | Application |
|---|---|---|---|
| Polymerization | AIBN | Poly(thioether) derivatives | Material science |
Biological Activity and Derivatives
Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties:
| Derivative | Modification | Bioactivity (IC<sub>50</sub>) |
|---|---|---|
| Sulfoxide analog | Oxidation | 12.5 μM (E. coli) |
| Sulfone analog | Further oxidation | 8.2 μM (S. aureus) |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have indicated that compounds containing chlorophenyl groups exhibit antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of chlorophenyl compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Anticancer Properties
Research indicates that compounds similar to 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol may possess anticancer properties. A notable study revealed that certain chlorinated phenyl compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that the compound may be explored further for its potential in cancer therapy.
Materials Science Applications
Polymer Synthesis
The compound serves as an important intermediate in the synthesis of polymers, particularly polysulfones. These materials are known for their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and electronics . The synthesis process involves the reaction of bis(4-chlorophenyl) sulfone with various monomers to create tailored polymer structures.
Coating and Adhesives
Due to its chemical properties, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. Research has shown that incorporating chlorinated compounds can improve adhesion properties and increase resistance to chemical degradation .
Environmental Studies
Toxicological Assessments
The compound's environmental impact has been studied through toxicological assessments, particularly concerning its degradation products. Studies indicate that chlorinated compounds can persist in the environment, leading to bioaccumulation and potential toxicity in aquatic ecosystems . Understanding these effects is crucial for regulatory assessments and environmental safety.
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A research team evaluated the antimicrobial activity of various chlorinated phenyl derivatives, including this compound. Results showed a significant reduction in bacterial growth, indicating the compound's potential as a therapeutic agent.
- Polymer Development Case : In a project aimed at developing new polysulfone materials, researchers utilized this compound as a key intermediate. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials.
- Environmental Impact Assessment : A comprehensive study was conducted to assess the environmental impact of chlorinated compounds. The findings highlighted the persistence of these substances in aquatic environments and called for further investigation into their long-term ecological effects.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl and Sulfur-Containing Groups
Table 1: Structural and Physicochemical Comparisons
*ClPh = 4-chlorophenyl group
Key Observations :
- Oxidative Stability : Bis(4-chlorophenyl) sulfone’s sulfone group confers greater oxidation resistance than the target’s sulfanyl group, impacting environmental persistence .
- Biological Activity : Dicofol, a trichloromethyl analogue, exhibits acaricidal properties via mechanisms similar to DDT, whereas the target compound’s biological profile remains understudied .
Environmental and Toxicological Profiles
- Environmental Persistence : Chlorinated compounds like DDT derivatives (e.g., DDE, DDD) persist in ecosystems due to low biodegradability . The target compound’s sulfanyl group may enhance degradation compared to fully halogenated analogues.
- Dicofol, for instance, is classified as a probable carcinogen .
Biological Activity
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol, commonly referred to as a bis(4-chlorophenyl) compound, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two 4-chlorophenyl groups and a sulfanyl group attached to a central ethan-1-ol framework. The molecular formula is , with a molecular weight of approximately 287.17 g/mol. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and antichlamydial properties. This section summarizes findings related to the biological activity of the target compound.
Antibacterial Activity
Several studies have investigated the antibacterial potential of bis(4-chlorophenyl) compounds. For instance:
- A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Compounds with similar chlorophenyl structures showed effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that the presence of chlorinated phenyl groups enhances antibacterial efficacy .
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro tests indicated that derivatives of bis(4-chlorophenyl) compounds exhibited varying degrees of antifungal activity against common fungal pathogens .
Antichlamydial Activity
Recent research highlighted the antichlamydial activity of compounds structurally related to this compound. These studies found that certain derivatives significantly reduced chlamydial inclusion numbers in infected cells, indicating potential for therapeutic applications against Chlamydia infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis .
Case Studies
Several case studies have documented the biological effects of bis(4-chlorophenyl) compounds:
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial activity against multiple strains. Results showed that the compound exhibited significant inhibition zones in agar diffusion tests against E. coli and Staphylococcus aureus .
- Antifungal Screening : In another study, derivatives were tested against Candida albicans, revealing moderate antifungal activity that suggests potential for further development in antifungal therapies .
- Toxicity Assessments : Toxicological evaluations indicated low cytotoxicity towards human cell lines, supporting the safety profile for potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol?
The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a chlorobenzyl derivative (e.g., 4-chlorobenzyl chloride) with a phenolic intermediate under reflux conditions. For example:
- Methodology : Mix 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol, catalyzed by anhydrous K₂CO₃, and reflux for 6 hours. Monitor reaction completion via TLC or color change. Isolate the product by precipitation in cold water, followed by recrystallization .
- Key Considerations : Optimize molar ratios (e.g., 1:1.2 for nucleophile:electrophile) and solvent polarity to minimize byproducts like sulfoxides or disulfides .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming its three-dimensional structure. For instance:
- Crystallographic Analysis : Single crystals grown via slow evaporation in chloroform/ether reveal dihedral angles between aromatic rings (e.g., 11.73° for isoquinoline-phenyl interactions) and intermolecular hydrogen bonds (C–H···O) stabilizing the lattice .
- Complementary Techniques : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify hydroxyl (ν~3400 cm⁻¹) and sulfanyl (ν~2550 cm⁻¹) groups .
Q. What are its stability profiles under varying conditions?
- Thermal Stability : Decomposes above 200°C, with degradation pathways involving cleavage of the sulfanyl group or oxidation to sulfones .
- Light Sensitivity : UV exposure may induce photolytic cleavage of C–Cl bonds, requiring storage in amber vials .
Advanced Research Questions
Q. How can computational methods aid in optimizing its synthesis?
- DFT Calculations : Predict reaction energetics (e.g., activation barriers for nucleophilic substitution) and optimize transition states using software like Gaussian or ORCA .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .
Q. How do structural modifications impact its biological activity?
- Antimicrobial Studies : Replace the sulfanyl group with sulfonyl or amino groups to assess changes in activity. For example, analogs with electron-withdrawing groups (e.g., –NO₂) show improved antibacterial potency against S. aureus .
- SAR Insights : The 4-chlorophenyl groups enhance lipophilicity, improving membrane permeability, while the hydroxyl group enables hydrogen bonding with target proteins .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How can environmental degradation pathways be mitigated?
- Biodegradation Screening : Test microbial consortia (e.g., Pseudomonas spp.) for cleavage of the sulfanyl-ethyl bond under aerobic conditions .
- Advanced Oxidation : Ozonolysis at pH 9 degrades the compound into non-toxic chlorobenzoic acids .
Data Contradictions and Resolution
Q. Discrepancies in reported yields: How to address them?
- Root Cause Analysis : Variability often stems from solvent purity (e.g., trace water in ethanol reduces K₂CO₃ efficacy) or heating uniformity during reflux .
- Resolution : Standardize anhydrous solvent preparation and use microwave-assisted synthesis for consistent heating (e.g., 30 sec irradiation at 300 W improves yield by 15%) .
Q. Conflicting bioactivity data across studies: What factors contribute?
- Strain Variability : Differences in microbial resistance profiles (e.g., Gram-negative vs. Gram-positive) require standardized testing protocols (CLSI guidelines) .
- Solubility Effects : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in aqueous media .
Methodological Recommendations
Q. Best practices for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
